Ethyl 2-cyano-3-[(prop-2-en-1-yl)amino]prop-2-enoate
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Overview
Description
Ethyl 2-cyano-3-[(prop-2-en-1-yl)amino]prop-2-enoate is an organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyano group, an ethyl ester, and an amino group attached to a prop-2-enoate backbone. The presence of these functional groups makes it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-3-[(prop-2-en-1-yl)amino]prop-2-enoate typically involves the reaction of ethyl cyanoacetate with an appropriate amine under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product. Common reagents used in this synthesis include sodium ethoxide or potassium carbonate as the base, and the reaction is usually carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-[(prop-2-en-1-yl)amino]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Ethyl 2-cyano-3-[(prop-2-en-1-yl)amino]prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-3-[(prop-2-en-1-yl)amino]prop-2-enoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the amino group can serve as a nucleophile. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate: This compound has a furan ring instead of the prop-2-en-1-yl group.
Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate: This compound contains a pyridine ring in place of the prop-2-en-1-yl group.
Uniqueness
Ethyl 2-cyano-3-[(prop-2-en-1-yl)amino]prop-2-enoate is unique due to the presence of the prop-2-en-1-yl group, which imparts distinct chemical and biological properties. This structural difference can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for specific research applications.
Properties
CAS No. |
105629-96-7 |
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Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
ethyl 2-cyano-3-(prop-2-enylamino)prop-2-enoate |
InChI |
InChI=1S/C9H12N2O2/c1-3-5-11-7-8(6-10)9(12)13-4-2/h3,7,11H,1,4-5H2,2H3 |
InChI Key |
KLUVHQGQRHFBAE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CNCC=C)C#N |
Origin of Product |
United States |
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